5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid
Description
5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid is a substituted valeric acid derivative featuring a tert-butyl group at the para position of a 3,5-dimethylphenyl ring, along with a methyl substituent at the third carbon of the valeric acid backbone. This structure combines hydrophobic (tert-butyl) and electron-donating (methyl) groups, which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
5-(4-tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-11(8-16(20)21)7-15(19)14-9-12(2)17(13(3)10-14)18(4,5)6/h9-11H,7-8H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICKGCQQQLSJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)(C)C)C)C(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the alkylation of a dimethylphenyl precursor with tert-butyl groups, followed by oxidation and subsequent esterification to introduce the valeric acid moiety. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the valeric acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the valeric acid chain .
Scientific Research Applications
5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The tert-butyl and dimethylphenyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The valeric acid moiety may play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric Acid (CAS 100234-39-7)
- Structure : Features a methoxy group at the para position instead of tert-butyl, with a 3,5-dimethylphenyl ring and unmodified valeric acid backbone.
- Molecular Formula : C₁₄H₁₈O₄ .
- This compound is listed as a commercial product by Parchem Chemicals, suggesting applications in fine chemical synthesis .
- Key Difference : The absence of a tert-butyl group reduces steric hindrance compared to the target compound, which may improve solubility in polar solvents.
5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic Acid (CAS 109025-26-5)
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric Acid (CAS 874009-26-4)
- Structure : Replaces the aromatic phenyl group with a brominated thienyl ring, introducing sulfur into the system.
- Molecular Formula : C₁₀H₁₁BrO₃S .
- Properties : The bromine atom and thienyl group confer electrophilic character, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). Its methyl branch at the third carbon mirrors the target compound’s structure .
- Key Difference : The thienyl group diversifies reactivity compared to purely aromatic systems, enabling applications in heterocyclic chemistry.
Comparative Data Table
Table 1. Structural and Functional Comparison of 5-Oxovaleric Acid Derivatives
Key Research Findings
Substituent Effects: tert-Butyl vs. Thienyl vs. Phenyl: The bromothienyl derivative’s sulfur atom enables unique reactivity in metal-catalyzed reactions, a property absent in purely aromatic systems .
Synthetic Relevance :
- Palladium-catalyzed methods (e.g., ’s Method B) are viable for synthesizing tert-butyl- and methoxy-substituted analogs, suggesting scalability for the target compound .
Commercial Viability :
- Methoxy-substituted derivatives are widely available but face discontinuation issues for bulk orders, emphasizing the need for tert-butyl variants as alternatives .
Biological Activity
5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid, with the molecular formula and a molecular weight of 290.41 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 290.41 g/mol
- CAS Number : 845781-37-5
Mechanisms of Biological Activity
The biological activity of this compound appears to be linked to its structural features, particularly the presence of the tert-butyl and dimethylphenyl groups, which may influence its interaction with biological targets.
Potential Mechanisms:
- Inflammation Modulation : Similar compounds have shown potential in modulating inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome, which is implicated in various neurodegenerative diseases .
- Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses.
In Vitro Studies
Research has indicated that derivatives of similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Granaticine , a related compound, demonstrated significant activity against Gram-positive bacteria and cytotoxicity against cancer cells at nanomolar concentrations .
In Vivo Studies
Case studies involving animal models have provided insights into the compound's efficacy:
- In models of neuroinflammation, compounds with similar structures were shown to reduce brain infarct volume and improve cognitive functions by modulating microglial activation .
Case Studies
- Neuroprotective Effects : In studies involving mouse models subjected to ischemic injury, administration of compounds similar to 5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid resulted in reduced neuronal death and improved functional outcomes post-injury.
- Cancer Cell Line Testing : Various derivatives have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
